molecular formula C16H17N3O2 B3824076 N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide

N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B3824076
M. Wt: 283.32 g/mol
InChI Key: MHBUDMSLKGYJCU-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[410]heptane-7-carboxamide is a complex organic compound that features an indole moiety fused with a bicyclic heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide typically involves the cyclization of indole derivatives. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the indole derivative, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The indole moiety allows for hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)acetamide: Similar indole structure but with different functional groups.

    N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)-p-coumaramide: Contains a hydroxyindole moiety and a coumaramide group.

Uniqueness

N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide is unique due to its fused bicyclic heptane structure, which is not commonly found in other indole derivatives. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(13-9-5-1-2-6-10(9)13)19-18-14-11-7-3-4-8-12(11)17-16(14)21/h3-4,7-10,13,17,21H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBUDMSLKGYJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide
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N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide
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N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide
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N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide
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N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide
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N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide

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